molecular formula C20H26N6O3 B11071604 2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide

2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide

Cat. No.: B11071604
M. Wt: 398.5 g/mol
InChI Key: ADZGECUNJWFHSN-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety, which is further linked to a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylated piperazine is reacted with acetic anhydride to form the acetamide derivative.

    Nitropyridine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitropyridine group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structure and functional groups.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

    Industry: Utilized in the synthesis of other complex organic compounds and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The nitropyridine group can participate in electron transfer reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide is unique due to the presence of both a nitropyridine group and a benzylated piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C20H26N6O3/c27-20(22-9-8-21-19-7-6-18(14-23-19)26(28)29)16-25-12-10-24(11-13-25)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,21,23)(H,22,27)

InChI Key

ADZGECUNJWFHSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCCNC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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